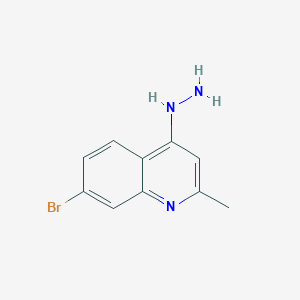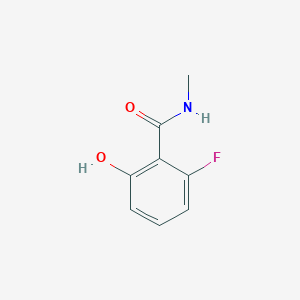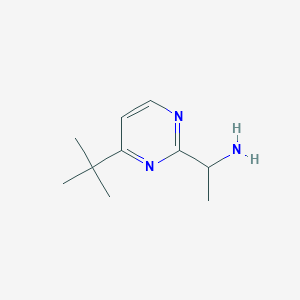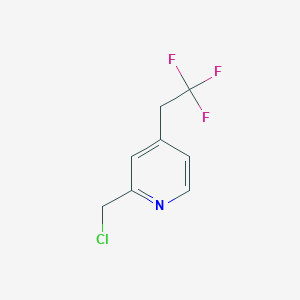
2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoroethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine typically involves the introduction of the chloromethyl and trifluoroethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group or the pyridine ring itself.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new pyridine derivative with an amine group, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system or exhibiting antimicrobial properties.
Agrochemicals: It can be employed in the development of new pesticides or herbicides due to its ability to interact with biological targets.
Materials Science: The compound’s unique chemical properties make it useful in the design of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: Similar in structure but with a bromine atom instead of a chlorine atom.
2,2,2-Trifluoroethyl pyridine: Lacks the chloromethyl group but retains the trifluoroethyl substitution.
2-Chloromethylpyridine: Contains the chloromethyl group but lacks the trifluoroethyl substitution.
Uniqueness
The combination of these groups allows for versatile modifications and the development of new derivatives with tailored properties .
Properties
Molecular Formula |
C8H7ClF3N |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c9-5-7-3-6(1-2-13-7)4-8(10,11)12/h1-3H,4-5H2 |
InChI Key |
SECAETFTOXURSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)
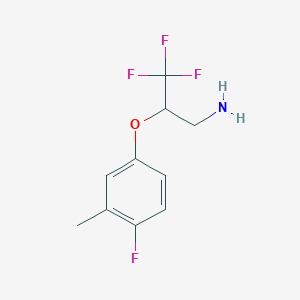

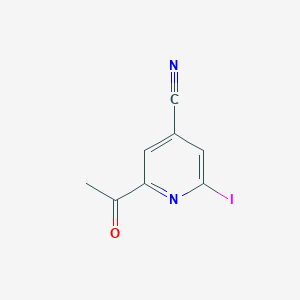
![7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14851222.png)
![Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate](/img/structure/B14851228.png)
